molecular formula C14H15N3O3 B12899804 N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide

N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12899804
M. Wt: 273.29 g/mol
InChI Key: BZNNKHFOPXRYJP-UHFFFAOYSA-N
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Description

N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group through a propionyloxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:

    Formation of the Quinolin-8-yloxy Intermediate: The quinoline ring is functionalized to introduce an 8-yloxy group. This can be achieved through nucleophilic substitution reactions using appropriate quinoline derivatives.

    Introduction of the Propionyloxy Group: The propionyloxy group is introduced via esterification reactions, where propionic acid or its derivatives react with the quinolin-8-yloxy intermediate.

    Formation of the Acetimidamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the quinoline ring.

Scientific Research Applications

N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.

    Biology: It may be studied for its potential biological activity, including antimicrobial, anticancer, or enzyme inhibition properties.

    Medicine: The compound could serve as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: It may be used in the development of advanced materials, such as polymers or coatings, with specific functional properties.

Mechanism of Action

The mechanism of action of N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Quinolin-8-yloxy-acetic acid: A related compound with a similar quinoline moiety but different functional groups.

    Quinolin-8-yloxy-phthalonitrile: Another derivative featuring the quinoline moiety, used in materials science and photodynamic therapy.

Uniqueness

N-(Propionyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] propanoate

InChI

InChI=1S/C14H15N3O3/c1-2-13(18)20-17-12(15)9-19-11-7-3-5-10-6-4-8-16-14(10)11/h3-8H,2,9H2,1H3,(H2,15,17)

InChI Key

BZNNKHFOPXRYJP-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

CCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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